molecular formula C8H6N2O2 B13396868 5-Azaindole-5-carboxylic acid

5-Azaindole-5-carboxylic acid

Cat. No.: B13396868
M. Wt: 162.15 g/mol
InChI Key: IXSQPKKYYNTPGK-UHFFFAOYSA-N
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Description

5-Azaindole-5-carboxylic acid is a derivative of azaindole, a chemical scaffold represented in many biologically active natural products and synthetic derivatives. This compound is of significant interest due to its unique biochemical and biophysical properties, which have led to its use in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaindole-5-carboxylic acid typically involves the reaction of 2-chloro-4-amino-5-iodopyridine with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction. The carboxylic acid group can then be transformed into an amide using standard peptide coupling methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Azaindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Azaindole-5-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular processes. This interaction is facilitated by the unique structure of the azaindole scaffold, which allows for strong binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: Similar in structure but differs in the position of the nitrogen atom.

    Indole-3-carboxylic acid: Contains an indole ring instead of an azaindole ring.

    5-Bromo-azaindole: A halogenated derivative of azaindole.

Uniqueness

5-Azaindole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its versatility in various chemical reactions make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

pyrrolo[3,2-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-7-6(5-10)1-3-9-7/h1-5H,(H,11,12)

InChI Key

IXSQPKKYYNTPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CN(C=C2)C(=O)O

Origin of Product

United States

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